molecular formula C22H22O10 B2701219 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone CAS No. 82669-01-0

3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone

Cat. No.: B2701219
CAS No.: 82669-01-0
M. Wt: 446.408
InChI Key: LWKSKTDPPVFJNO-UHFFFAOYSA-N
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Description

3,5,5’,6,7,8-Hexamethoxy-3’,4’-methylenedioxyflavone is a complex organic compound belonging to the flavone class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its multiple methoxy groups and a methylenedioxy bridge, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5’,6,7,8-Hexamethoxy-3’,4’-methylenedioxyflavone typically involves multiple steps, starting from simpler flavonoid precursors. One common method involves the methylation of hydroxyl groups on a flavonoid backbone using methyl iodide in the presence of a base such as potassium carbonate. The methylenedioxy bridge is introduced through a reaction with methylene chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,5,5’,6,7,8-Hexamethoxy-3’,4’-methylenedioxyflavone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydroflavones or other reduced forms.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nucleophiles like amines can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones.

Scientific Research Applications

3,5,5’,6,7,8-Hexamethoxy-3’,4’-methylenedioxyflavone has several scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity of methoxy and methylenedioxy groups.

    Biology: Research has shown potential antioxidant and anti-inflammatory properties, making it a candidate for studying cellular protection mechanisms.

    Medicine: Preliminary studies suggest it may have anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3,5,5’,6,7,8-Hexamethoxy-3’,4’-methylenedioxyflavone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,6,7,8,3’-Hexamethoxy-4’,5’-methylenedioxyflavone
  • 3,3’,5,6,7,8-Hexamethoxy-4’,5’-methylenedioxyflavone
  • 3,5,6,7,8,3’,4’,5’-Octamethoxyflavone

Uniqueness

3,5,5’,6,7,8-Hexamethoxy-3’,4’-methylenedioxyflavone is unique due to its specific arrangement of methoxy and methylenedioxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,5,6,7,8-pentamethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-24-11-7-10(8-12-16(11)31-9-30-12)15-19(26-3)14(23)13-17(25-2)20(27-4)22(29-6)21(28-5)18(13)32-15/h7-8H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKSKTDPPVFJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=C(C(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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